molecular formula C22H28N2O B4430234 2,2-diphenyl-N-(1-propyl-4-piperidinyl)acetamide

2,2-diphenyl-N-(1-propyl-4-piperidinyl)acetamide

Cat. No. B4430234
M. Wt: 336.5 g/mol
InChI Key: ITGFSQBIKGGMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-(1-propyl-4-piperidinyl)acetamide, also known as Fentanyl, is a synthetic opioid that is commonly used as a pain reliever. It is a potent analgesic and is used to manage pain in patients who require continuous pain relief. Fentanyl is a highly addictive drug and is often abused. Therefore, it is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations of Fentanyl in laboratory experiments, and future directions of research.

Mechanism of Action

2,2-diphenyl-N-(1-propyl-4-piperidinyl)acetamide works by binding to the mu-opioid receptors in the brain, spinal cord, and other parts of the body. This binding leads to the activation of the receptors, which results in the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition leads to a reduction in pain perception and an increase in pain threshold.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has effects on the cardiovascular system, including hypotension, bradycardia, and decreased cardiac output.

Advantages and Limitations for Lab Experiments

2,2-diphenyl-N-(1-propyl-4-piperidinyl)acetamide is a potent analgesic and is useful in laboratory experiments that require the management of pain in animal models. However, its potency and addictive properties make it difficult to use in experiments that require repeated administration. Additionally, its effects on the cardiovascular and respiratory systems can complicate experiments that require precise control of these parameters.

Future Directions

There are several areas of future research related to 2,2-diphenyl-N-(1-propyl-4-piperidinyl)acetamide. One area of interest is the development of new opioid analgesics that have reduced addictive properties. Another area of research is the development of new methods for the delivery of opioids, such as transdermal patches and intranasal sprays. Additionally, there is a need for more research on the long-term effects of opioid use on the central nervous system and other organ systems. Finally, there is a need for more research on the effects of opioids on pain perception and the underlying mechanisms of pain.

Scientific Research Applications

2,2-diphenyl-N-(1-propyl-4-piperidinyl)acetamide is widely used in scientific research to study the mechanisms of opioid receptors and their interaction with other neurotransmitters. It is also used to study the effects of opioids on the central nervous system, including the effects on pain perception, mood, and behavior.

properties

IUPAC Name

2,2-diphenyl-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-2-15-24-16-13-20(14-17-24)23-22(25)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20-21H,2,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGFSQBIKGGMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.